molecular formula C18H21NO B5008226 N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide

N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide

Cat. No.: B5008226
M. Wt: 267.4 g/mol
InChI Key: HWANKRMGNFVUSU-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide typically involves the reaction of 2,4-dimethylphenylacetic acid with an appropriate amine under amide formation conditions. One common method involves the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-9-10-17(14(2)11-13)15(3)19-18(20)12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWANKRMGNFVUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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